molecular formula C5H2ClF3N2O3S B12509437 6-Chloropyridazin-3-yl trifluoromethanesulfonate

6-Chloropyridazin-3-yl trifluoromethanesulfonate

Cat. No.: B12509437
M. Wt: 262.60 g/mol
InChI Key: NTXNBUMAPNUZKM-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of 6-Chloropyridazin-3-yl trifluoromethanesulfonate involves several synthetic routes. One common method includes the reaction of 6-chloropyridazine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Chloropyridazin-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium complexes. The major products formed from these reactions vary based on the specific reactants and conditions used.

Scientific Research Applications

6-Chloropyridazin-3-yl trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloropyridazin-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

6-Chloropyridazin-3-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other pyridazine derivatives.

Properties

IUPAC Name

(6-chloropyridazin-3-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O3S/c6-3-1-2-4(11-10-3)14-15(12,13)5(7,8)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXNBUMAPNUZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1OS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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